Home > Products > Screening Compounds P6313 > N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide;hydrochloride
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide;hydrochloride -

N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide;hydrochloride

Catalog Number: EVT-4338278
CAS Number:
Molecular Formula: C24H31ClN6O3S
Molecular Weight: 519.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib Mesylate (STI571)

  • Compound Description: Imatinib mesylate, also known by its international nonproprietary name, imatinib mesylate, is a tyrosine kinase inhibitor primarily used to treat chronic myelogenous leukemia (CML) and other malignancies. It functions by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality characteristic of CML. [, ]
  • Relevance: Imatinib mesylate shares the core benzamide scaffold with N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride. Both compounds also feature a piperazinyl substituent, although connected to the benzamide core in different positions. The presence of these structural similarities suggests that they might target similar biological pathways or possess overlapping pharmacological profiles. [, , ]

Nilotinib Hydrochloride Monohydrate

  • Compound Description: Nilotinib hydrochloride monohydrate is a second-generation tyrosine kinase inhibitor with potent activity against BCR-ABL. It exhibits improved efficacy compared to imatinib in treating CML patients with resistance or intolerance to imatinib. It also has activity against other kinases like KIT and PDGFR. [, ]
  • Relevance: Similar to imatinib mesylate and the target compound, nilotinib hydrochloride monohydrate features a central benzamide motif and a pyrimidine ring substituted with a pyridine ring. This shared pharmacophore indicates a potential for similar kinase inhibitory activity, although specific targets may vary. [, ]

Venetoclax

  • Compound Description: Venetoclax is a potent and selective inhibitor of B-cell lymphoma-2 (Bcl-2), an anti-apoptotic protein. It is used for the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia and acute myeloid leukemia. [, ]
  • Relevance: Although structurally distinct from N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride, venetoclax highlights the relevance of targeting apoptosis-related pathways in cancer therapy. Its success in treating hematological cancers suggests that modulating apoptotic pathways could also be a promising strategy for other malignancies. [, ]

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

  • Compound Description: This compound, along with its structural analogs, acts as a potent and selective inhibitor of Bcl-2, showcasing anti-apoptotic activity and therapeutic potential in treating cancers, immune disorders, and autoimmune diseases. [, , ]
  • Relevance: While structurally different from N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride, this compound exemplifies the strategy of designing highly selective Bcl-2 inhibitors. This selectivity reduces the likelihood of off-target effects and may improve clinical efficacy. [, , ]

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: This aminopyrazole derivative selectively inhibits cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It indirectly downregulates the anti-apoptotic protein Mcl-1 and sensitizes pancreatic cancer cells to the Bcl-2/Bcl-xL/Bcl-w inhibitor, navitoclax. []
  • Relevance: Analog 24, although structurally distinct from the target compound, demonstrates that targeting kinases involved in regulating anti-apoptotic proteins can enhance the effectiveness of existing Bcl-2 inhibitors. This suggests potential for combination therapies involving Bcl-2 inhibitors and kinase inhibitors like analog 24. []

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

  • Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). It increases the catalytic activity of the heme-oxidized or heme-free form of the enzyme and exhibits pulmonary and systemic vasodilator activity. []
  • Relevance: While structurally dissimilar to N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride, BAY 60-2770 highlights the importance of exploring alternative pathways for inducing vasodilation. This may be particularly relevant for conditions like pulmonary hypertension, where traditional NO-dependent vasodilators may be less effective. []

Properties

Product Name

N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide;hydrochloride

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide;hydrochloride

Molecular Formula

C24H31ClN6O3S

Molecular Weight

519.1 g/mol

InChI

InChI=1S/C24H30N6O3S.ClH/c1-27-13-15-29(16-14-27)20-8-4-3-7-19(20)25-24(34)26-23(31)18-9-10-21(22(17-18)30(32)33)28-11-5-2-6-12-28;/h3-4,7-10,17H,2,5-6,11-16H2,1H3,(H2,25,26,31,34);1H

InChI Key

XKOOOYJPCFJTJB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-].Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.